molecular formula C12H20N2O8S2 B3333296 LY2140023 Monohydrate CAS No. 956385-05-0

LY2140023 Monohydrate

Cat. No. B3333296
CAS RN: 956385-05-0
M. Wt: 384.4 g/mol
InChI Key: HQMAHCKDJKNYEK-LBMFEJOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2140023 Monohydrate is an investigational drug from Lilly, which is being developed as a new treatment option for schizophrenia . It is an oral prodrug of the potent metabotropic glutamate (mGlu) 2/3 receptor agonist LY404039 .


Synthesis Analysis

This compound is a methionine amide prodrug of the orthosteric metabotropic glutamate receptor (mGluR)2/3 agonist LY-404039 . It is being developed by Eli Lilly & Co, for the potential oral treatment of schizophrenia .


Molecular Structure Analysis

This compound is the methionine prodrug of the selective mGlu2/3 receptor agonist LY404039 . It is currently being assessed for the treatment of schizophrenia .


Chemical Reactions Analysis

This compound and/or LY404039 dosing potently affected dopamine turnover and also significantly affected serotonin turnover in the human and rat central nervous systems . The measurement of biogenic amine metabolites such as DOPAC and HVA may serve as useful biomarkers of this compound and/or LY404039 central pharmacodynamic activity .

Scientific Research Applications

Pharmacogenetic Analysis in Schizophrenia Treatment

LY2140023 monohydrate has been the subject of pharmacogenetic analysis to identify genetic markers associated with its response in schizophrenia treatment. A study by Liu et al. (2010) explored genetic variants in genes related to LY2140023's mechanism of action. They found significant associations between certain single nucleotide polymorphisms (SNPs), particularly in the serotonin 2A receptor gene (HTR2A), and the response to LY2140023 treatment in schizophrenia patients. This suggests a genetic link between specific SNPs and the efficacy of LY2140023 in treating schizophrenia (Liu et al., 2010).

Efficacy in Schizophrenia Treatment

A pivotal study, conducted by Kinon et al. (2011), evaluated the efficacy of various doses of this compound in patients with schizophrenia. Despite the well-tolerated nature of the drug, the study did not find a significant difference in efficacy compared to placebo, as measured by the Positive and Negative Syndrome Scale (PANSS) total score. This inconclusive result suggests the need for further testing to establish the efficacy of this compound in schizophrenia treatment (Kinon et al., 2011).

Impact on Central Monoamine Turnover

This compound's effects on central monoamine turnover were explored by Lowe et al. (2012). They discovered that this compound significantly affected dopamine and serotonin turnoverin both human and rat central nervous systems. This impact on neurotransmitter systems suggests this compound's potential in modulating brain chemistry, relevant for conditions like schizophrenia (Lowe et al., 2012).

Novel Non-Dopaminergic Treatment for Schizophrenia

Kinon and Gómez (2013) discussed this compound as a novel treatment for schizophrenia. They highlighted its potential as a non-dopaminergic therapy that may address glutamate dysregulation, a hypothesized underlying factor in schizophrenia. The drug showed an efficacy profile consistent with existing antipsychotics, and it was generally well-tolerated with a low association with adverse events typical of dopamine D2 receptor antagonism (Kinon & Gómez, 2013).

Adjunctive Treatment for Negative Symptoms of Schizophrenia

In a study by Stauffer et al. (2013), this compound was tested as an adjunctive treatment for negative symptoms of schizophrenia. Unfortunately, the study found no significant improvement in these symptoms when LY2140023 was added to standard antipsychotic treatments. However, the drug was generally well-tolerated, highlighting the importance of further research to understand its role in treating schizophrenia (Stauffer et al., 2013).

Mechanism of Action

LY2140023 is an antipsychotic agent that is a metabotropic glutamate 2/3 receptor agonist . This agent has a new mechanism of action that is efficacious in treating schizophrenia and potentially other neuropsychiatric conditions . Once absorbed, LY2140023 is efficiently hydrolyzed to produce the active mGlu2/3 receptor agonist LY404039 .

Safety and Hazards

LY2140023 Monohydrate treatment was generally well tolerated with no new adverse safety findings compared to previous trials . There were no statistically significant differences in the incidence of serious adverse events, and no seizures on LY2140023 .

Future Directions

LY2140023 Monohydrate treatment did not demonstrate efficacy in populations studied . Further understanding of the role of glutamate as a therapeutic target in schizophrenia is needed . Additional efficacy, safety, and tolerability testing are needed .

properties

IUPAC Name

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7S2.H2O/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H2/t5-,6+,7+,8-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMAHCKDJKNYEK-LBMFEJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241907
Record name LY2140023 Monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956385-05-0
Record name Pomaglumetad methionil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956385050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY2140023 Monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4S,5S,6S)-4-(L-methionylamino)-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POMAGLUMETAD METHIONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE665JB15R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY2140023 Monohydrate
Reactant of Route 2
LY2140023 Monohydrate
Reactant of Route 3
LY2140023 Monohydrate
Reactant of Route 4
LY2140023 Monohydrate
Reactant of Route 5
Reactant of Route 5
LY2140023 Monohydrate
Reactant of Route 6
Reactant of Route 6
LY2140023 Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.